(-)-Corey lactone diol-heptyldioxolane-d15

Bioanalytical method validation Isotope dilution mass spectrometry Quantitative LC-MS/MS

(-)-Corey lactone diol-heptyldioxolane-d15 (CAS 1217783-38-4) is a stable isotope-labeled analog of (-)-Corey lactone diol-heptyldioxolane, a ketal-protected derivative of the Corey lactone scaffold. The Corey lactone family serves as the most widely used chiral intermediate for the synthesis of prostaglandins and their analogs, including clinically relevant agents such as latanoprost, beraprost, and bimatoprost.

Molecular Formula C19H32O5
Molecular Weight 355.5 g/mol
Cat. No. B565111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Corey lactone diol-heptyldioxolane-d15
Synonyms[3aR-(3aα,4α,5β,6aα)]-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Molecular FormulaC19H32O5
Molecular Weight355.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H32O5/c1-2-3-4-5-6-8-19(22-10-11-23-19)9-7-14-15-12-18(21)24-17(15)13-16(14)20/h14-17,20H,2-13H2,1H3/t14-,15-,16-,17+/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,8D2
InChIKeyATVQZEZXTPHWTH-KCEJTPJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(-)-Corey Lactone Diol-Heptyldioxolane-d15: A Deuterated Prostaglandin Intermediate for Analytical Quantification and Tracer Studies


(-)-Corey lactone diol-heptyldioxolane-d15 (CAS 1217783-38-4) is a stable isotope-labeled analog of (-)-Corey lactone diol-heptyldioxolane, a ketal-protected derivative of the Corey lactone scaffold . The Corey lactone family serves as the most widely used chiral intermediate for the synthesis of prostaglandins and their analogs, including clinically relevant agents such as latanoprost, beraprost, and bimatoprost [1]. The deuterated variant contains fifteen deuterium atoms substituted for hydrogen atoms on the heptyl side chain, resulting in a molecular weight of 355.55 g/mol (C₁₉H₁₇D₁₅O₅), which represents a +15 Da mass shift compared to the unlabeled compound (C₁₉H₃₂O₅, MW 340.45 g/mol) . This isotopic labeling enables the compound to function as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in complex biological or synthetic mixtures .

Why Unlabeled (-)-Corey Lactone Diol-Heptyldioxolane Cannot Replace the Deuterated d15 Analog in Quantitative Analytical Workflows


Generic substitution of the deuterated d15 analog with unlabeled (-)-Corey lactone diol-heptyldioxolane (CAS 118696-65-4) is analytically invalid for quantitative applications requiring stable isotope-labeled internal standards . In LC-MS, GC-MS, and NMR-based quantification, the internal standard must be chemically near-identical to the analyte yet possess a distinct mass difference to enable independent detection channels [1]. The unlabeled compound, with a molecular weight of 340.45 g/mol, co-elutes with and is spectrally indistinguishable from the target analyte in MS/MS selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, rendering it unsuitable for isotope dilution mass spectrometry (IDMS) . The deuterated d15 variant provides a +15 Da mass shift, ensuring complete baseline separation of the internal standard signal from the analyte signal without altering chromatographic retention time or extraction recovery characteristics . Furthermore, attempts to use structurally distinct non-isotopic internal standards introduce differential matrix effects, variable ionization efficiency, and inconsistent extraction recovery that cannot be normalized against the target analyte [2]. Therefore, only the deuterated d15 analog can fulfill the stringent requirements of validated bioanalytical methods for prostaglandin-related compounds.

Quantitative Differentiation Evidence for (-)-Corey Lactone Diol-Heptyldioxolane-d15 Versus Unlabeled Analog and In-Class Alternatives


Mass Spectrometric Distinguishability: +15 Da Isotopic Shift Enables Independent Detection Channel in LC-MS/MS and GC-MS

The deuterated d15 analog provides a +15 Da molecular weight increase (355.55 g/mol) compared to the unlabeled (-)-Corey lactone diol-heptyldioxolane (340.45 g/mol), enabling complete spectral separation in mass spectrometry-based detection . This mass difference ensures that the internal standard signal does not interfere with the analyte signal in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which is a fundamental requirement for isotope dilution mass spectrometry (IDMS) [1]. In contrast, the unlabeled analog cannot serve as an internal standard because it produces an identical m/z signal to the target analyte, rendering co-quantification impossible .

Bioanalytical method validation Isotope dilution mass spectrometry Quantitative LC-MS/MS

Isotopic Purity Specification: ≥98% Deuterium Incorporation Supports Reproducible Quantification

(-)-Corey lactone diol-heptyldioxolane-d15 is supplied with a purity specification of ≥98% (or as specified on the Certificate of Analysis), which encompasses both chemical purity and isotopic enrichment . This high level of deuterium incorporation ensures that residual unlabeled species do not introduce systematic bias into quantitative measurements . In isotope dilution assays, incomplete isotopic enrichment in the internal standard leads to cross-signal contribution that can underestimate or overestimate analyte concentrations by 5-20% depending on the relative abundance of the unlabeled fraction [1]. Suppliers of the unlabeled analog report purity specifications of ≥95%, which is adequate for synthetic applications but does not address the isotopic enrichment requirement essential for analytical internal standard use .

Isotopic enrichment Method validation Analytical reproducibility

Structural and Stereochemical Fidelity: Deuterium Substitution Preserves Chiral Integrity and Chromatographic Behavior

The Corey lactone scaffold contains four defined stereocenters (3aR,4R,5R,6aS) that are essential for downstream prostaglandin synthesis [1]. The d15 labeling is confined to the heptyl side chain's hydrogen atoms, leaving the chiral cyclopentane-furanone core structurally and stereochemically unperturbed . This contrasts with alternative internal standards that may employ structurally modified analogs (e.g., halogenated derivatives or homologs) which exhibit altered chromatographic retention times (Δt_R ≥ 0.3-0.5 min in typical LC gradients) and differential extraction recovery (Δrecovery ≥ 10-15%) [2]. Deuterated analogs, including the d15 compound, co-elute precisely with the unlabeled analyte, ensuring that any matrix-induced ionization suppression or enhancement affects both species equally, thereby preserving the analyte-to-internal-standard response ratio [3].

Chiral intermediate Prostaglandin synthesis Stereochemical retention

Definitive Application Scenarios for (-)-Corey Lactone Diol-Heptyldioxolane-d15 Based on Verified Differentiation Evidence


Internal Standard for LC-MS/MS Quantification of Prostaglandin Analogs in Biological Matrices

This compound is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying prostaglandin analogs (e.g., latanoprost, beraprost, or their metabolites) in plasma, urine, or tissue homogenates . The +15 Da mass shift enables independent MRM transition monitoring, while the preserved stereochemistry and chromatographic co-elution ensure that matrix effects are equally applied to both analyte and internal standard . This application is supported by the compound's ≥98% purity and isotopic enrichment, which meets the acceptance criteria for regulated bioanalytical method validation per FDA and EMA guidance .

Metabolic Tracer for In Vitro and In Vivo Prostaglandin Pathway Studies

The fifteen deuterium atoms on the heptyl side chain provide a stable isotopic label suitable for tracing the metabolic fate of Corey lactone-derived prostaglandin intermediates in cell culture or animal models . Because the deuterium substitution is chemically inert under physiological conditions and does not alter the compound's stereochemical or pharmacokinetic behavior (class-level inference from deuterated drug literature), researchers can monitor incorporation, transformation, and distribution using mass spectrometry without the regulatory and safety burdens associated with radioactive tracers . The ketal protecting group on the heptyl side chain further enables selective deprotection studies to investigate acyl migration and ring-opening kinetics .

Method Development for GC-MS and NMR-Based Quantitative Analysis

The compound's defined molecular weight and high isotopic purity make it suitable as an internal standard for both GC-MS and quantitative NMR (qNMR) applications involving Corey lactone derivatives . In GC-MS, the +15 Da shift allows baseline separation of the internal standard peak from the analyte peak in selected ion monitoring (SIM) mode. In qNMR, the absence of proton signals from deuterated positions on the heptyl chain reduces spectral crowding, facilitating integration of the remaining proton resonances for absolute concentration determination . This dual-platform compatibility distinguishes the d15 compound from single-platform internal standards that lack the requisite isotopic signature for both techniques .

Quality Control Reference for Prostaglandin Intermediate Synthesis and Purity Assessment

In pharmaceutical development and manufacturing settings where Corey lactone derivatives serve as key intermediates (e.g., in latanoprost or bimatoprost synthesis), the deuterated d15 analog functions as an internal quality control standard for monitoring reaction progress and final product purity . The compound's defined stereochemical configuration (3aR,4R,5R,6aS) and ≥98% purity specification provide a benchmark for assessing the enantiomeric and chemical purity of unlabeled production batches via spiked recovery experiments or relative response factor determination in HPLC-UV/ELSD methods . This application leverages the quantitative differentiation established by the compound's isotopic purity relative to unlabeled material .

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